3-Fluoro-2-(trifluoromethyl)benzoic acid
Overview
Description
3-Fluoro-2-(trifluoromethyl)benzoic acid is an organic compound with the molecular formula C8H4F4O2. It is a derivative of benzoic acid, where the hydrogen atoms in the benzene ring are substituted by fluorine and trifluoromethyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Mechanism of Action
Target of Action
It is known that benzoic acid derivatives can interact with various biological targets, including enzymes and receptors .
Mode of Action
It is known that benzoic acid derivatives can participate in various chemical reactions, such as suzuki–miyaura coupling , which involves the formation of carbon-carbon bonds. This suggests that 3-Fluoro-2-(trifluoromethyl)benzoic acid may interact with its targets through similar mechanisms.
Biochemical Pathways
It has been reported that pseudomonas putida mt-2 can cometabolize 3-trifluoromethyl (tfm)-benzoate, a similar compound, via the methylbenzoate pathway . This suggests that this compound may also be involved in similar metabolic pathways.
Pharmacokinetics
The solubility of this compound in dense carbon dioxide has been evaluated , suggesting that it may have good bioavailability.
Result of Action
It is known that benzoic acid derivatives can cause various physiological effects, such as skin and eye irritation, and respiratory system toxicity .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, its solubility in dense carbon dioxide suggests that it may be more effective under certain environmental conditions . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-2-(trifluoromethyl)benzoic acid can be achieved through several methods. One common approach involves the fluorination of 2-trichloromethyl benzal chloride using anhydrous hydrogen fluoride in the presence of a catalyst. This reaction produces 2-trifluoromethyl benzal chloride, which is then subjected to acid hydrolysis and oxidation reactions to yield the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(trifluoromethyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen fluoride for fluorination, nitric acid for oxidation, and various reducing agents for reduction reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various fluorinated benzoic acids, alcohols, and hydrocarbons, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Fluoro-2-(trifluoromethyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals, polymers, and other industrial materials
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-3-(trifluoromethyl)benzoic acid
- 3-(Trifluoromethyl)benzoic acid
- 2-(Trifluoromethyl)benzoic acid
Uniqueness
3-Fluoro-2-(trifluoromethyl)benzoic acid is unique due to the specific positioning of the fluorine and trifluoromethyl groups on the benzene ring. This unique structure imparts distinct chemical and physical properties, making it valuable in various research and industrial applications .
Properties
IUPAC Name |
3-fluoro-2-(trifluoromethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F4O2/c9-5-3-1-2-4(7(13)14)6(5)8(10,11)12/h1-3H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDGGKKODENBDJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(F)(F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70379215 | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
261951-80-8 | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=261951-80-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-2-(trifluoromethyl)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70379215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 261951-80-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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